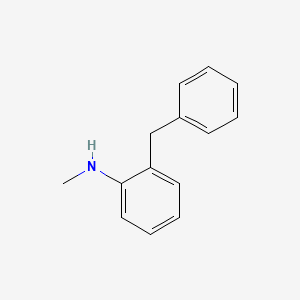![molecular formula C9H11BrF2 B13498379 6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers](/img/structure/B13498379.png)
6-(bromomethyl)-8,8-difluorodispiro[2.0.3^{4}.1^{3}]octane, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane, Mixture of diastereomers, is a complex organic compound characterized by its unique dispiro structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane typically involves multi-step organic reactionsThe reaction conditions often require the use of strong bases and halogenating agents under controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to separate the desired diastereomers from any by-products .
Analyse Chemischer Reaktionen
Types of Reactions
6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The difluoromethyl groups can engage in addition reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), halogenating agents (e.g., bromine), and oxidizing agents (e.g., potassium permanganate). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield a variety of substituted dispiro compounds, while oxidation reactions can produce difluorinated ketones or alcohols .
Wissenschaftliche Forschungsanwendungen
6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism of action of 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The difluoromethyl groups can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 6-(chloromethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane
- 6-(iodomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane
- 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane, Single diastereomer
Uniqueness
Compared to its analogs, 6-(bromomethyl)-8,8-difluorodispiro[2.0.3{4}.1{3}]octane, Mixture of diastereomers, offers unique reactivity due to the presence of both bromomethyl and difluoromethyl groups.
Eigenschaften
Molekularformel |
C9H11BrF2 |
|---|---|
Molekulargewicht |
237.08 g/mol |
IUPAC-Name |
6-(bromomethyl)-8,8-difluorodispiro[2.0.34.13]octane |
InChI |
InChI=1S/C9H11BrF2/c10-5-6-3-8(4-6)7(1-2-7)9(8,11)12/h6H,1-5H2 |
InChI-Schlüssel |
ZQFPLBKEXSXECJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12C3(C2(F)F)CC(C3)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


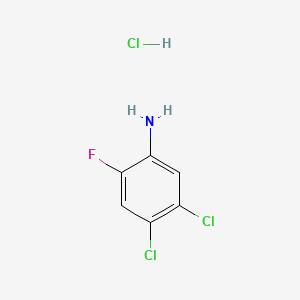
![{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}methanamine hydrochloride](/img/structure/B13498307.png)
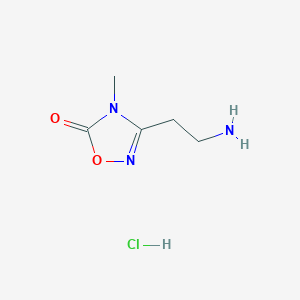
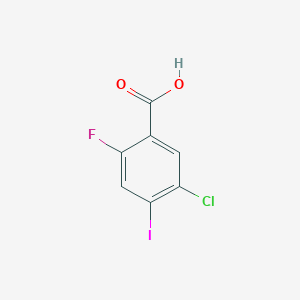
![5-[(Tert-butyldimethylsilyl)oxy]hexanoic acid](/img/structure/B13498323.png)
![2-Chloro-5-{[(trifluoroacetyl)amino]methyl}benzoic acid](/img/structure/B13498337.png)
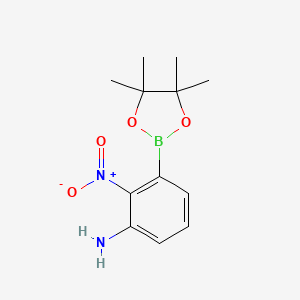
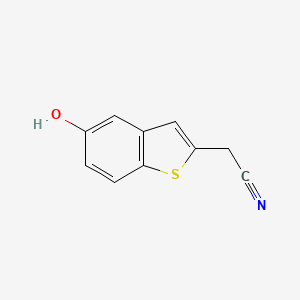
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(2-methylindol-1-yl)ethanone;hydrochloride](/img/structure/B13498355.png)
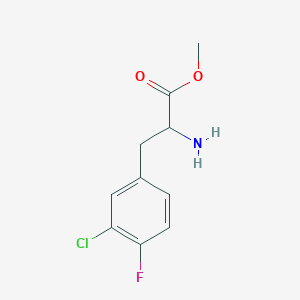
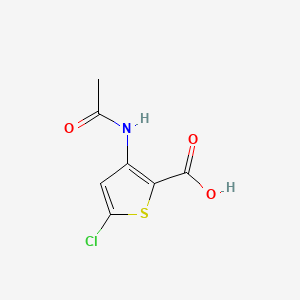
![1-(Aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B13498394.png)

